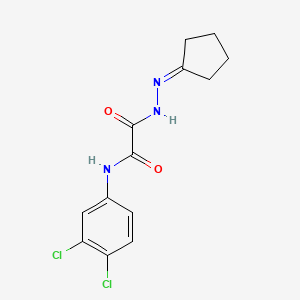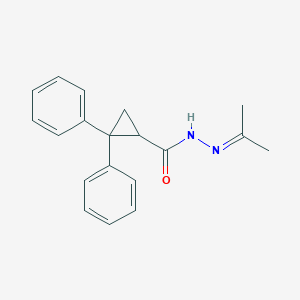![molecular formula C13H12ClNO2S B5162006 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide, also known as CFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFA is a member of the thioamide family of compounds and has been shown to possess anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide is not yet fully understood. However, it is believed that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide may also act as an antioxidant, which could contribute to its anti-inflammatory effects. The analgesic effects of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide may be due to its ability to modulate the activity of pain-sensing neurons.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been shown to reduce oxidative stress and improve cognitive function in animal models. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further therapeutic development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is its high yield and purity, which makes it easy to obtain and work with. Additionally, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has a low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways or processes.
Orientations Futures
There are several potential future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide. One area of interest is the development of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide as a therapeutic agent for inflammatory and neuropathic pain. Another area of interest is the investigation of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide's potential as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide and to identify specific pathways or processes that could be targeted for therapeutic benefit.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide involves the reaction of 2-furylacetic acid with thionyl chloride to form 2-furylacetyl chloride. This intermediate is then reacted with 4-chlorothiophenol to form the desired product, 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide exhibited anti-inflammatory effects in a mouse model of acute inflammation. Another study found that 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide had analgesic effects in a rat model of neuropathic pain. 2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-10-3-5-12(6-4-10)18-9-13(16)15-8-11-2-1-7-17-11/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJCMIFTSLPBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-phenoxy-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5161967.png)
![(3R*,4R*)-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5161977.png)


![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5161988.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5162008.png)


![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)
